(3E)-3-(2-{[(4-ethylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(3-iodophenyl)butanamide
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Overview
Description
(3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-IODOPHENYL)BUTANAMIDE is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-IODOPHENYL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include iodophenyl compounds, ethylphenyl isocyanate, and butanamide derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and waste management.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-IODOPHENYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-IODOPHENYL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-IODOPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Heparinoid: A compound with structures similar to heparin, found in marine organisms.
Uniqueness
(3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-IODOPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C20H21IN4O3 |
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Molecular Weight |
492.3 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-N'-[(E)-[4-(3-iodoanilino)-4-oxobutan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C20H21IN4O3/c1-3-14-7-9-16(10-8-14)23-19(27)20(28)25-24-13(2)11-18(26)22-17-6-4-5-15(21)12-17/h4-10,12H,3,11H2,1-2H3,(H,22,26)(H,23,27)(H,25,28)/b24-13+ |
InChI Key |
ZTAJBWYSHJDBHL-ZMOGYAJESA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2=CC(=CC=C2)I |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=C(C)CC(=O)NC2=CC(=CC=C2)I |
Origin of Product |
United States |
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